molecular formula C22H22O2 B12941036 2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol

2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol

Katalognummer: B12941036
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: PACXTLNKJPBSBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol is a complex organic compound characterized by its multiple phenyl groups and a hydroxyethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol typically involves multi-step organic reactions. One common method includes the reaction of 4-bromophenylboronic acid with 4-(2-hydroxyethyl)phenylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl groups can interact with hydrophobic regions of proteins, affecting their conformation and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol is unique due to its multiple phenyl groups, which provide a high degree of structural complexity and potential for diverse chemical interactions. This makes it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C22H22O2

Molekulargewicht

318.4 g/mol

IUPAC-Name

2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol

InChI

InChI=1S/C22H22O2/c23-15-13-17-1-5-19(6-2-17)21-9-11-22(12-10-21)20-7-3-18(4-8-20)14-16-24/h1-12,23-24H,13-16H2

InChI-Schlüssel

PACXTLNKJPBSBM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCO)C2=CC=C(C=C2)C3=CC=C(C=C3)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.